N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O3S/c1-11-22-23-16-15(21-7-9-26(11)16)25-8-6-12(10-25)24-30(27,28)14-5-3-2-4-13(14)29-17(18,19)20/h2-5,7,9,12,24H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIQPWSBAQEQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy in various biological assays.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the triazolo[4,3-a]pyrazine core followed by functionalization to introduce the pyrrolidine and trifluoromethoxy groups. The synthetic route typically includes:
- Formation of the Triazolo[4,3-a]pyrazine : Starting from commercially available precursors.
- Pyrrolidine Attachment : Achieved via nucleophilic substitution.
- Trifluoromethoxy Group Introduction : Typically involves a fluorination step to enhance biological activity.
Inhibition of Kinases
Recent studies have demonstrated that derivatives of the triazolo[4,3-a]pyrazine class exhibit significant inhibitory activity against c-Met and VEGFR-2 kinases. For instance:
- Compound 17l , a close analog, showed IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, indicating potent inhibition compared to foretinib, a known inhibitor .
Antiproliferative Effects
The antiproliferative activity was assessed against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| HeLa | 1.28 ± 0.25 |
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner .
The mechanism by which this compound exerts its effects includes:
- Induction of Apoptosis : The compound has been shown to induce late apoptosis in A549 cells.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in treated cells.
- Inhibition of Intracellular Signaling : Western blot analysis indicated reduced expression levels of c-Met and VEGFR-2 upon treatment with the compound .
Case Studies
A study conducted on the effects of this compound on human lung adenocarcinoma (A549) cells revealed:
- Cell Viability Assays : Demonstrated significant reduction in cell viability at varying concentrations.
- Flow Cytometry Analysis : Used to assess cell cycle distribution and apoptosis rates.
- Molecular Docking Studies : Indicated favorable binding interactions with target kinases similar to foretinib, supporting its potential as a therapeutic agent .
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that derivatives of triazolo-pyrazines exhibit significant antimicrobial activity. For instance, compounds similar to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(trifluoromethoxy)benzenesulfonamide have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics .
Anticancer Activity
Compounds with the triazolo-pyrazine framework have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Dipeptidyl Peptidase IV Inhibition
The compound's structural similarity to known DPP-IV inhibitors positions it as a potential treatment for type 2 diabetes mellitus. DPP-IV inhibitors are crucial in managing blood glucose levels by increasing incretin levels, which in turn enhance insulin secretion .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, various derivatives of triazolo-pyrazines were synthesized and tested for antimicrobial activity against strains such as E. coli and Staphylococcus aureus. The results indicated that modifications at the 2-position of the benzenesulfonamide significantly enhanced activity compared to non-modified analogs .
Case Study 2: Anticancer Research
A recent publication explored the anticancer properties of triazolo-pyrazine derivatives. The study demonstrated that certain compounds could inhibit tumor growth in vivo models by targeting specific oncogenic pathways associated with cell cycle regulation and apoptosis .
Q & A
Q. What are the key synthetic pathways for preparing N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(trifluoromethoxy)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrazine core via cyclization of hydrazine derivatives with carbonyl reagents (e.g., diethyl oxalate) under reflux in THF .
- Step 2 : Introduction of the pyrrolidine moiety through nucleophilic substitution or coupling reactions, often using Lewis acid catalysts (e.g., AlCl₃) in polar aprotic solvents like DMF .
- Step 3 : Sulfonylation of the pyrrolidine intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane under nitrogen atmosphere .
Critical parameters include temperature control (60–100°C), solvent selection (THF, DMF, CH₃CN), and purification via column chromatography or recrystallization .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethoxy group at δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁F₃N₆O₃S: 507.14) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Matches theoretical C, H, N, S content (e.g., C 50.97%, N 18.29%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In Vitro Enzymatic Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the triazolopyrazine core?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for intermediate stability .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <6 hours while maintaining >80% yield .
- Troubleshooting Low Yields : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2 eq. carbonyldiimidazole) .
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., ATP-binding pockets). Parameters include a grid box size of 25×25×25 Å and Lamarckian genetic algorithm .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with sulfonamide -SO₂NH group) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Target Validation : Knock out suspected targets (e.g., CRISPR/Cas9) to confirm mechanism .
Q. What strategies enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the trifluoromethoxy group with trifluoromethylthio (-SCF₃) to reduce oxidative metabolism .
- Prodrug Design : Mask the sulfonamide as a pivaloyloxymethyl ester to improve oral bioavailability .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
